molecular formula C15H9Cl2NO2 B5714285 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B5714285
M. Wt: 306.1 g/mol
InChI Key: BPACTKUOSFXGCQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzene ring, and substituted with a 3,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-(3,4-dichlorophenyl)hydrazinecarboxylate with appropriate reagents under controlled conditions . The reaction typically requires a catalyst, such as iron phthalocyanine, and is carried out under aerobic conditions to facilitate the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the use of phosgene and dimethylamine in a controlled environment can lead to the efficient production of this compound . The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups attached to the benzoxazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-8-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-3-2-4-10-13(8)18-14(20-15(10)19)9-5-6-11(16)12(17)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPACTKUOSFXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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